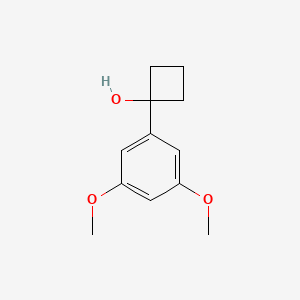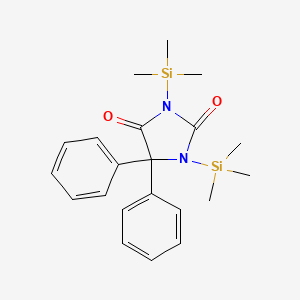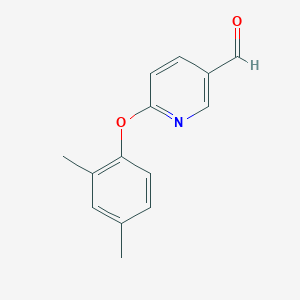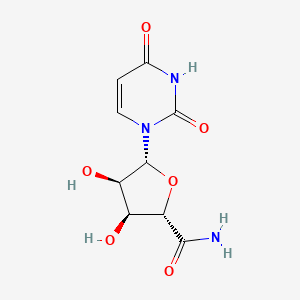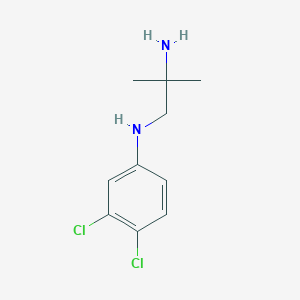
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is an organic compound that belongs to the class of benzoates These compounds are typically used in various chemical and industrial applications due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzoate Core: This can be achieved through the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Amide Group: The amide group can be introduced by reacting the benzoate with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine.
Addition of the Alkyl Substituents: The final step involves the alkylation of the benzoate core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2,2-dimethylpropanoylamino)-5-(3-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(2-methylbutyl)benzoate
- Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-ethylbutyl)benzoate
Uniqueness
Methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylbutanoylamino group and the 3-methylbutyl group distinguishes it from other similar compounds and contributes to its distinct properties.
Propriétés
Numéro CAS |
55044-20-7 |
|---|---|
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl 3-(2,2-dimethylbutanoylamino)-5-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-7-19(4,5)18(22)20-16-11-14(9-8-13(2)3)10-15(12-16)17(21)23-6/h10-13H,7-9H2,1-6H3,(H,20,22) |
Clé InChI |
UEDYNURRYWAWOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
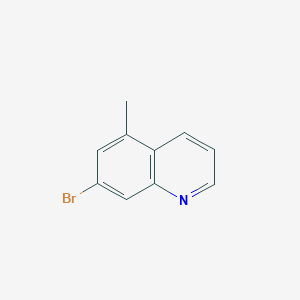
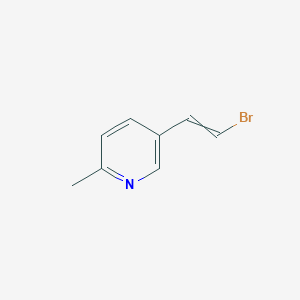
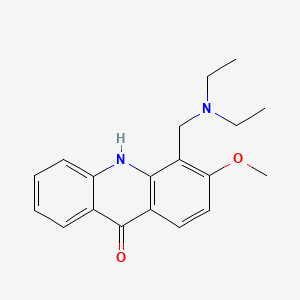
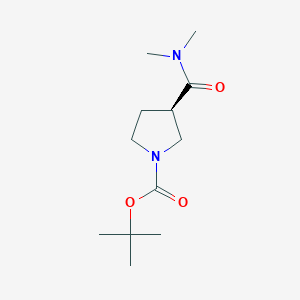
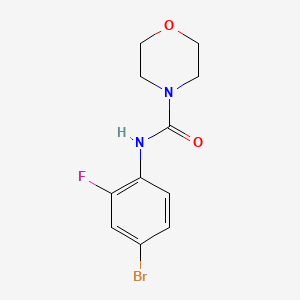
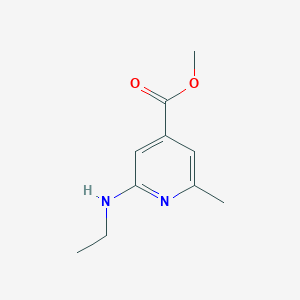
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
